1-Bromo-6-chlorohexane

Catalog No.
S662554
CAS No.
6294-17-3
M.F
C6H12BrCl
M. Wt
199.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-chlorohexane

CAS Number

6294-17-3

Product Name

1-Bromo-6-chlorohexane

IUPAC Name

1-bromo-6-chlorohexane

Molecular Formula

C6H12BrCl

Molecular Weight

199.51 g/mol

InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N

SMILES

C(CCCBr)CCCl

Canonical SMILES

C(CCCBr)CCCl

Laboratory Applications

1-Bromo-6-chlorohexane is an organic compound used in various scientific research applications, primarily as a solvent and reactant in laboratory settings.

  • Solvent: Due to its nonpolar character, 1-bromo-6-chlorohexane can dissolve nonpolar and slightly polar compounds. This makes it useful in various laboratory procedures, such as extraction, purification, and crystallization of organic materials.
  • Reactant: 1-Bromo-6-chlorohexane can act as a reactant in organic synthesis due to the presence of the bromine and chlorine atoms, which can be readily displaced by other nucleophiles. This property allows researchers to introduce new functional groups into molecules through substitution reactions.

Research Example

One specific example of the use of 1-bromo-6-chlorohexane in scientific research is its application in the synthesis of a specialized zinc reagent. This reagent was developed for use in organic chemistry reactions, particularly those involving carbon-carbon bond formation. The study details the reaction of 1-bromo-6-chlorohexane with magnesium turnings in the presence of zinc chloride and lithium chloride to form the desired zinc reagent. [Source: Sigma-Aldrich product information on 1-Bromo-6-chlorohexane, () ]

1-Bromo-6-chlorohexane is an organic compound with the molecular formula C6H12BrCl\text{C}_6\text{H}_{12}\text{BrCl} and a molecular weight of approximately 199.52 g/mol. This compound features a linear hexane backbone, with a bromine atom at the first carbon and a chlorine atom at the sixth carbon. It is typically encountered as a colorless to slightly yellow liquid, exhibiting a boiling point of around 96 °C at reduced pressure (13 mmHg) and a flash point of 117 °C .

The compound is classified as a halogenated alkane and is known for its reactivity due to the presence of both bromine and chlorine atoms, making it useful in various

1-Bromo-6-chlorohexane itself is not expected to have a specific mechanism of action in biological systems. Its primary use lies in its ability to act as a reactive intermediate for the introduction of Br or Cl groups into other molecules.

  • Safety data sheets (SDS) for 1-Bromo-6-chlorohexane indicate potential health hazards. It is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability data is not readily available, but the presence of halogens suggests it might have some flammability.
  • It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Nucleophilic Substitution: In this reaction, the bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for this process include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions .
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. Potassium tert-butoxide in tert-butanol is often used as a reagent for this reaction .
  • Grignard Reactions: The compound can react with magnesium in dry ether to form Grignard reagents, which are valuable intermediates in organic synthesis .

The major products formed from these reactions include alcohols, ethers, amines, hexenes, and alkyl magnesium halides depending on the specific reaction conditions employed.

1-Bromo-6-chlorohexane can be synthesized through several methods:

  • From 1,6-Hexanediol: One common method involves treating 1,6-hexanediol with hydrobromic acid to produce 6-bromo-1-hexanol, which is then reacted with thionyl chloride to yield 1-bromo-6-chlorohexane .
  • Industrial Production: In industrial settings, production typically involves large-scale reactors that optimize conditions such as temperature and pressure. Continuous feeding of reactants and the use of catalysts are common practices to enhance yield and purity .

1-Bromo-6-chlorohexane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Precursor for Grignard Reagents: Its ability to form Grignard reagents makes it valuable in creating complex organic molecules through carbon-carbon bond formation .
  • Chemical Research: The compound is utilized in laboratories for studying reaction mechanisms involving halogenated compounds.

Research indicates that 1-bromo-6-chlorohexane can undergo reductive cleavage of the carbon-bromine bond during electrochemical reduction processes. This reaction generates carbanionic intermediates that can further react to yield various products such as 1-chlorohexane and hexenes . Understanding these interactions is crucial for optimizing synthetic pathways and enhancing reaction efficiencies.

Several compounds share structural similarities with 1-bromo-6-chlorohexane:

Compound NameStructureKey Differences
1-Bromo-6-iodohexaneContains iodine instead of chlorineHigher reactivity due to iodine's larger size
1-Chloro-6-iodohexaneContains iodine instead of bromineExhibits different nucleophilic substitution patterns
1,6-DibromohexaneContains two bromine atomsLacks chlorine; may exhibit different reactivity patterns
1-Chloro-6-bromohexaneSimilar structure but reversed halogensDifferent reactivity based on halogen placement

Uniqueness: The presence of both bromine and chlorine atoms in 1-bromo-6-chlorohexane provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6294-17-3

Wikipedia

1-Bromo-6-chlorohexane

General Manufacturing Information

Hexane, 1-bromo-6-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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